

# In-Depth Technical Guide: 2,3-Dihydro-5-benzofuranethanol-d4

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## Compound of Interest

Compound Name: 2,3-Dihydro-5-benzofuranethanol-d4

Cat. No.: B564644

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CAS Number: 1185079-36-0

This technical guide provides a comprehensive overview of **2,3-Dihydro-5-benzofuranethanol-d4**, a deuterated analog of 2,3-Dihydro-5-benzofuranethanol. This document is intended for researchers, scientists, and professionals in drug development and related fields.

## Core Compound Data

**2,3-Dihydro-5-benzofuranethanol-d4** is a stable, isotopically labeled compound primarily utilized as an intermediate in the synthesis of Darifenacin-d4.<sup>[1]</sup> Darifenacin is a muscarinic M3 receptor antagonist used in the treatment of overactive bladder.<sup>[2][3][4][5][6]</sup> The incorporation of deuterium atoms (d4) in the ethanol side chain provides a valuable tool for pharmacokinetic and metabolic studies.

## Quantitative Data Summary

Property	Value	Source
CAS Number	1185079-36-0	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> D <sub>4</sub> O <sub>2</sub>	N/A
Molecular Weight	168.23 g/mol	N/A
Appearance	White Solid	N/A
Purity	Analytical Standard	<a href="#">[8]</a>
Storage	2-8°C	N/A

## Application in Synthesis

The primary application of **2,3-Dihydro-5-benzofuranethanol-d4** is as a key intermediate in the synthesis of Darifenacin-d4. The general synthetic pathway for Darifenacin involves the reaction of a pyrrolidine derivative with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## General Experimental Protocol: Synthesis of Darifenacin Precursor

While specific protocols for the deuterated compound are proprietary, the synthesis of the non-deuterated analog, 2,3-Dihydro-5-benzofuranethanol, typically involves the reduction of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid or its methyl ester.[\[12\]](#)

Reaction:

- Starting Material: 2-(2,3-dihydrobenzofuran-5-yl)acetic acid methyl ester
- Reducing Agent: A suitable metal hydride, such as Sodium borohydride (NaBH<sub>4</sub>) or Lithium aluminum hydride (LiAlH<sub>4</sub>).[\[12\]](#)
- Solvent: A C<sub>1</sub>-C<sub>4</sub> alcohol.[\[12\]](#)
- Procedure: The reducing agent is added to a solution of the starting material in the alcohol. The reaction mixture is typically heated to facilitate the reduction.[\[12\]](#) Following the reaction,

a workup procedure involving quenching the excess reducing agent and extraction is performed to isolate the desired 2,3-Dihydro-5-benzofuranethanol.

This resulting alcohol can then be converted to a suitable leaving group, such as a bromide, to facilitate its reaction with the pyrrolidine core of Darifenacin.[9]

## Role in Pharmacokinetic Studies

The deuteration of 2,3-Dihydro-5-benzofuranethanol makes it a valuable tool for pharmacokinetic (PK) studies. The increased mass of the deuterium atoms allows for the differentiation of the deuterated compound and its metabolites from their endogenous or non-deuterated counterparts using mass spectrometry. This is crucial for accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug.

## Associated Signaling Pathway: M3 Muscarinic Receptor Antagonism

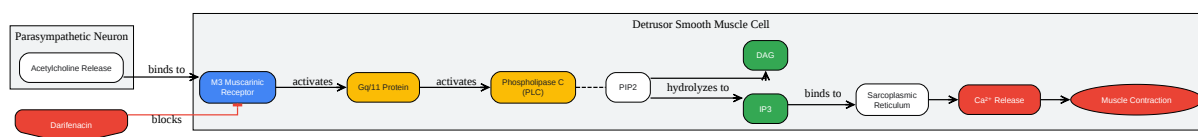
As **2,3-Dihydro-5-benzofuranethanol-d4** is a precursor to Darifenacin-d4, its ultimate biological relevance lies in the mechanism of action of Darifenacin. Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[2][3][4]

Mechanism of Action:

- **Acetylcholine Release:** In the bladder, the neurotransmitter acetylcholine is released from parasympathetic nerve terminals.
- **M3 Receptor Binding:** Acetylcholine binds to M3 muscarinic receptors on the detrusor smooth muscle.
- **Signal Transduction:** This binding activates a Gq/11 G-protein, leading to the activation of phospholipase C.
- **IP<sub>3</sub> and DAG Production:** Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Calcium Release:** IP<sub>3</sub> binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>).

- Muscle Contraction: The increased intracellular calcium concentration leads to the contraction of the detrusor muscle.
- Darifenacin Inhibition: Darifenacin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing the contraction of the bladder muscle.[3][4] This results in a reduction of the symptoms of an overactive bladder.[6]

## Visual Representation of the Darifenacin Signaling Pathway



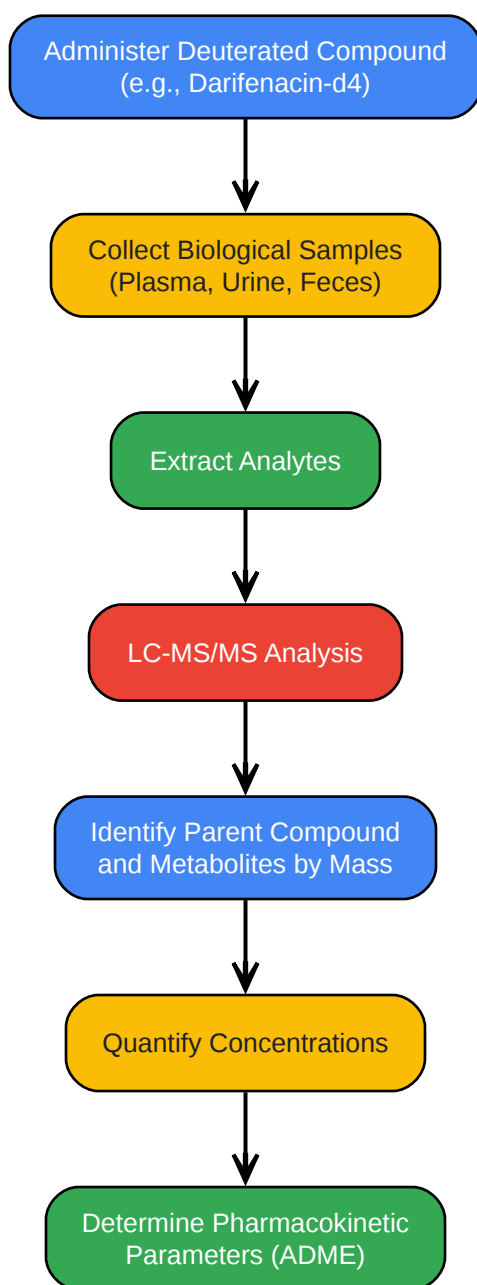
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Caption: Signaling pathway of Darifenacin's antagonism of the M3 muscarinic receptor.

## Metabolism of the 2,3-Dihydrobenzofuran Moiety

Studies on related 2,3-dihydrobenzofuran compounds suggest that the metabolism of this structural moiety can involve N-demethylation and hydroxylation of the dihydrobenzofuran ring, followed by glucuronidation.[13] Another study on a cannabinoid receptor agonist containing a dihydrobenzofuran structure identified dihydrodiol metabolites formed via an arene oxide pathway as major metabolites.[14]

## Logical Workflow for Metabolite Identification



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Caption: General workflow for a pharmacokinetic study using a deuterated compound.

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